![molecular formula C8H11N3O B3217446 [2-(Pyridin-3-yl)ethyl]urea CAS No. 1179193-35-1](/img/structure/B3217446.png)

[2-(Pyridin-3-yl)ethyl]urea

Descripción general

Descripción

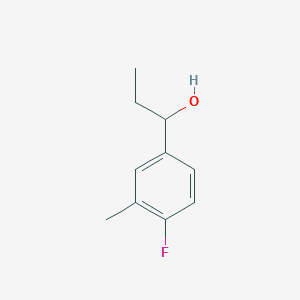

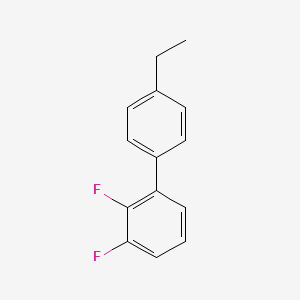

“[2-(Pyridin-3-yl)ethyl]urea” is a chemical compound with the molecular formula C8H11N3O . It has a molecular weight of 165.19 . The IUPAC name for this compound is N-[2-(3-pyridinyl)ethyl]urea .

Synthesis Analysis

The synthesis of pyridin-2-yl ureas has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O/c9-8(12)11-5-3-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H3,9,11,12) . This indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis

The synthesis of pyridin-2-yl ureas involves a reaction that initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride . On the basis of calculated energies, a pathway involving a concerted mechanism was speculated to be more accessible and may explain how direct aminolysis occurs through benign base catalysis .Aplicaciones Científicas De Investigación

1. Complexation and Hydrogen Bonding Studies

Research on N-(pyridin-2-yl),N'-substituted ureas, closely related to [2-(Pyridin-3-yl)ethyl]urea, has shown their ability to form complexes through hydrogen bonding. These studies involve NMR spectroscopy and quantum chemical calculations, focusing on the classical substituent effect on association. This is crucial for understanding the behavior of such compounds in various chemical environments (Ośmiałowski et al., 2013).

2. Synthesis and Functionalization

There has been significant research into the synthesis of pyridine-2-yl substituted ureas, which involves C–H functionalization of pyridine N-oxides. This method is notable for its atom-economical, solvent- and halide-free nature, and it enables the synthesis of a wide range of ureas with various functional groups (Rassadin et al., 2016).

3. Fluorescent Sensor Development

Studies on fluorescent pyrid-2-yl ureas demonstrate their potential as sensors. These compounds emit light upon the addition of strong organic acids, indicating their use in detecting and measuring the presence of these acids. The fluorescence response and binding affinity of these ureas are significant for developing sensitive chemical sensors (Jordan et al., 2010).

4. Intramolecular Hydrogen Bonding and Complexation

Intramolecular hydrogen bonding in pyrid-2-yl ureas and their complexation with cytosine have been studied, revealing insights into the conformational behaviors and binding properties of these compounds. Such research is valuable for understanding molecular interactions in biological systems (Chien et al., 2004).

5. Antioxidant Activity Studies

Research on derivatives of pyridine, such as 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine, demonstrates significant antioxidant activities. These studies are critical for exploring new compounds with potential health benefits and pharmaceutical applications (Zaki et al., 2017).

6. Polymer Chemistry Applications

In polymer chemistry, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids. This research has implications for the controlled synthesis and modification of polymers, highlighting the versatility of pyridin-2-yl derivatives in materials science (Elladiou & Patrickios, 2012).

7. Solvolysis and Catalysis Studies

Studies on the solvolysis of N,N-bis(2-picolyl)ureas, related to pyridin-yl ureas, in the presence of Cu(II) ions provide insights into reaction mechanisms involving nucleophilic addition and catalysis. This research is essential for understanding catalytic processes in synthetic chemistry (Belzile et al., 2014).

8. Optical and Electronic Property Analysis

A computational study on a chalcone derivative containing a pyridin-3-yl moiety revealed key electronic and optical properties, indicating potential applications in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).

9. Anticancer Agent Synthesis

The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents highlight the potential of these compounds in medicinal chemistry, particularly as BRAF inhibitors for cancer treatment (Feng et al., 2020).

10. Coordination Cages and Molecular Recognition

Research on coordination cages using pyridyl ureas reveals their application in forming supramolecular complexes. These structures have potential uses in chemical and biological recognition due to their unique design and high binding affinity (Chetia & Iyer, 2006).

Safety and Hazards

The safety information for [2-(Pyridin-3-yl)ethyl]urea includes several hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that [2-(Pyridin-3-yl)ethyl]urea may also interact with various cellular targets.

Mode of Action

For instance, some compounds with similar structures have been found to modulate mitochondrial function .

Biochemical Pathways

For example, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . For instance, some compounds with similar structures have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

Similar compounds have been found to maintain mitochondrial function and cell viabilities . This suggests that this compound could potentially have similar effects.

Propiedades

IUPAC Name |

2-pyridin-3-ylethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8(12)11-5-3-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDVBUVNYNJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B3217368.png)

![[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B3217436.png)

![[(4-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217452.png)

![tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3217455.png)